methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MADB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiosemicarbazones and has shown potential in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the inhibition of ribonucleotide reductase, an enzyme that plays a crucial role in DNA synthesis and repair. By inhibiting this enzyme, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate disrupts the cell cycle and induces apoptosis in cancer cells. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate also inhibits the growth of mycobacterium tuberculosis by targeting the mycobacterial iron-dependent repressor protein, which regulates the expression of genes involved in the survival of the bacteria.
Biochemical and Physiological Effects:
methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been found to have minimal toxicity and is well-tolerated by cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of mycobacterium tuberculosis. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been shown to have an immunomodulatory effect by increasing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various in vitro and in vivo studies. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been found to have a low toxicity profile, making it a potential candidate for drug development. However, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has limitations as well. Its solubility in water is low, which can affect its bioavailability. Furthermore, its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties.
Future Directions
There are several future directions for the research on methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One of the potential applications of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is in the treatment of drug-resistant tuberculosis. Further studies are needed to explore its efficacy in animal models and clinical trials. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate can also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanism of action of methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate and its potential applications in other diseases.
Conclusion:
Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, or methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate, is a chemical compound that has shown promising results in the treatment of cancer, tuberculosis, and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase and mycobacterial iron-dependent repressor protein. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has minimal toxicity and has several advantages for lab experiments. However, more research is needed to understand its pharmacological properties and potential applications in other diseases.
Scientific Research Applications
Methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential application in the treatment of cancer, tuberculosis, and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been found to have antitubercular activity and has shown promising results in the treatment of drug-resistant tuberculosis. Furthermore, methyl 4-({[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been reported to have antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
methyl 4-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-22-13(21)8-2-4-9(5-3-8)16-12(20)7-23-14-17-10(15)6-11(19)18-14/h2-6H,7H2,1H3,(H,16,20)(H3,15,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNSNLYMPVTREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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